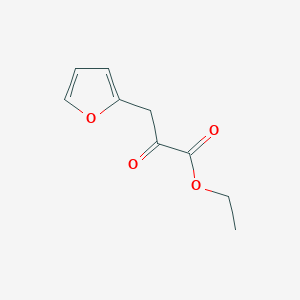

Ethyl 3-(furan-2-yl)-2-oxopropanoate

Description

Ethyl 3-(furan-2-yl)-2-oxopropanoate is an ester derivative of 2-oxopropanoic acid, featuring a furan-2-yl substituent at the 3-position of the propanoate backbone. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 198.18 g/mol. The compound is characterized by a ketone group at the 2-position and a heteroaromatic furan ring at the 3-position, which enhances its reactivity in organic synthesis. It serves as a versatile intermediate in the preparation of heterocyclic compounds and bioactive molecules, particularly in reactions involving condensations, cyclizations, and nucleophilic additions .

Properties

IUPAC Name |

ethyl 3-(furan-2-yl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-12-9(11)8(10)6-7-4-3-5-13-7/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTNQKFBDXJERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of Furan with Propionic Acid Derivatives

One classical approach involves the Friedel-Crafts acylation of furan with reactive derivatives of propionic acid, such as propionyl chloride or bromide, or propionic anhydride. This method is well-documented in patent literature and involves the following key steps:

Acylation Step : Furan is reacted with propionyl chloride, bromide, or anhydride in the presence of Lewis acid catalysts such as boron trifluoride, zinc chloride, phosphoric acid, or aluminum chloride. The reaction temperature is controlled between -15°C and reflux temperature of the reaction mixture to optimize yield and selectivity.

Reaction Medium : Suitable solvents or diluents include carbon disulfide, methylene chloride, or an excess of the anhydride when used.

Outcome : This step yields 2-propionylfuran as an intermediate.

Subsequent Esterification : 2-Propionylfuran is then reacted with esters of haloacetic acids (e.g., bromoacetic acid esters) and aliphatic alcohols (C1–C8), benzyl alcohol, or optically active alcohols in the presence of zinc powder or granules. Aromatic hydrocarbons like benzene or toluene are used as diluents. The reaction temperature ranges from 0°C to 115°C.

Oxidation and Protection Steps : The intermediate can be oxidized using peracids (m-chloroperbenzoic acid, permaleic acid) or halogens (bromine, chlorine) at low temperatures (-35°C to 20°C) in solvents such as methanol or methylene chloride. Hydroxyl groups can be protected using organic halogen carbonates in the presence of bases like triethylamine.

Hydrogenolysis and Reduction : The protected intermediates can be subjected to hydrogenolysis using palladium on carbon catalysts under hydrogen pressure (1–30 atm) at 20–60°C.

Final Heating : The final step involves heating under nitrogen atmosphere in low molecular weight alcohols such as ethanol or trifluoroethanol to yield this compound.

This multi-step method is detailed in patent EP0302541A2 and is notable for its ability to produce optically active forms by using chiral alcohols during esterification and for good overall yields (typically above 70%) with high purity.

Direct Synthesis via β-Dicarbonyl Compounds and Halide Catalysis

A more recent and efficient method involves the synthesis from β-dicarbonyl compounds using halide catalysis:

General Procedure : β-Dicarbonyl compounds (0.2 mmol) are reacted with triphenylphosphine (PPh3, 20 mol%) and sodium iodide (NaI, 1.1 equiv.) in water under argon atmosphere. The reaction mixture is stirred for 36–60 hours at room temperature.

Workup : After reaction completion, the mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried and concentrated, and the crude product is purified by silica gel chromatography or reverse-phase flash chromatography.

Yield and Purity : This method typically yields the target compound as a colorless oil with yields up to 94%. The product is confirmed by HRMS and NMR spectroscopy.

Advantages : This aqueous halide-catalyzed method offers mild reaction conditions, environmentally benign solvents, and high selectivity.

Friedel-Crafts Hydroarylation Using Brønsted Superacids

This compound derivatives can be prepared or modified via hydroarylation reactions:

Reaction : 3-(furan-2-yl)propenoic acids and esters undergo hydroarylation with arenes in the presence of triflic acid (TfOH), a strong Brønsted superacid.

Mechanism : The reaction proceeds via O,C-diprotonated intermediates, which are highly electrophilic.

Applications : This method yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives with potential antimicrobial activity.

Relevance : While this method is more focused on derivatives, it demonstrates the reactivity of furan-containing ketoesters and their synthetic versatility.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent/Medium | Temperature Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation (Patent) | Furan, propionyl chloride/anhydride, AlCl3, Zn | CS2, CH2Cl2, benzene, toluene | -15°C to reflux (varies) | 70–90 | Multi-step; allows chiral ester formation; requires protection and oxidation steps |

| Halide Catalysis (β-dicarbonyl) | β-Dicarbonyl, PPh3, NaI | Water | Room temperature (RT) | Up to 94 | Mild, aqueous, single-step; high selectivity and yield; environmentally friendly |

| ATH Reduction | [Cp*RhCl2]2, chiral ligand, HCOONa | Water | 30–40°C | 80–85 | Produces chiral hydroxy derivatives; high e.e.; not direct ketoester synthesis |

| Friedel-Crafts Hydroarylation | Arenes, TfOH | TfOH (superacid) | Ambient | Variable | Used for derivatives; involves superelectrophilic activation; antimicrobial activity noted |

Research Results and Analytical Data

Spectroscopic Characterization : this compound is typically characterized by ^1H NMR, ^13C NMR, and HRMS. For example, ^1H NMR signals include characteristic furan protons around δ 6.5–7.6 ppm and ethyl ester signals at δ 4.2 ppm (CH2) and 1.2 ppm (CH3).

Purification Techniques : Silica gel chromatography using ethyl acetate/petroleum ether mixtures or reverse-phase flash chromatography with acetonitrile/water gradients are standard for isolating pure compounds.

Yield Optimization : Reaction times, catalyst loading, solvent volume, and pH adjustments have been optimized in various studies to maximize yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-yl)-2-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Ethyl 3-(furan-2-yl)-2-hydroxypropanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(furan-2-yl)-2-oxopropanoate is a chemical compound with the potential for diverse applications across various scientific fields. Its structure, featuring a furan ring and a keto group, contributes to its reactivity and broad utility.

Potential Applications of this compound

- Pharmaceuticals: It can serve as a scaffold in drug discovery due to its structural features. Interaction studies could focus on its reactivity with biological macromolecules, crucial for assessing potential therapeutic effects or toxicity.

- Flavor and Fragrance Industry: Ethyl 3-(2-furyl)-3-oxopropanoate has applications in the flavor and fragrance industry .

- Scientific Research: Interaction studies involving this compound could focus on its reactivity with biological macromolecules, such as proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects or toxicity.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(furan-3-yl)-2-oxopropanoate | Furan at position 3 | Different reactivity due to sterics |

| Ethyl 4-(furan-2-yl)-4-oxobutanoate | Longer carbon chain | Altered electronic properties |

| Mthis compound | Methyl group | Influences solubility and reactivity |

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-2-yl)-2-oxopropanoate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester and carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Ethyl 3-(furan-2-yl)-2-oxopropanoate with structurally related esters, highlighting differences in substituents, oxo positions, and applications:

Physicochemical Properties

- Solubility: The furan-2-yl substituent in this compound increases polarity compared to alkyl-substituted analogs, enhancing solubility in polar aprotic solvents (e.g., THF, DMF).

- Stability: The 2-oxo group may render the compound more prone to keto-enol tautomerism than 3-oxo derivatives, influencing its reactivity profile.

Research Findings and Implications

- Comparative Reactivity: 2-Oxo esters exhibit higher electrophilicity than 3-oxo analogs, enabling diverse functionalization. For example, Ethyl 3-fluoro-2-oxopropanoate is more reactive in nucleophilic substitutions than its 3-oxo counterpart .

- Thermodynamic Stability : Compounds with aromatic substituents (e.g., furan, phenyl) display greater thermal stability due to resonance effects, whereas alkyl-substituted analogs (e.g., cyclopropyl) are more prone to hydrolysis .

Biological Activity

Ethyl 3-(furan-2-yl)-2-oxopropanoate is a compound of significant interest due to its potential biological activities. It belongs to the class of compounds known as α,β-unsaturated carbonyls, which are known for their diverse reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182.17 g/mol. The structure features a furan ring, which contributes to its unique reactivity and potential biological activities. The presence of the carbonyl group adjacent to the furan ring enhances its electrophilic character, making it a candidate for various chemical reactions with biological macromolecules.

Structural Comparison with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(furan-3-yl)-2-oxopropanoate | Furan at position 3 | Different reactivity due to steric effects |

| Ethyl 4-(furan-2-yl)-4-oxobutanoate | Longer carbon chain | Altered electronic properties |

| Mthis compound | Methyl group | Influences solubility and reactivity |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The antioxidant properties are primarily attributed to the ability of these compounds to scavenge free radicals, thus preventing oxidative stress in biological systems.

A study using the ABTS method demonstrated that derivatives of furan-based compounds showed varying degrees of antioxidant activity, with some achieving over 80% inhibition compared to standard antioxidants like ascorbic acid .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in vitro against several bacterial strains. Results indicate that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 18 | High |

| Pseudomonas aeruginosa | 12 | Moderate |

| Bacillus subtilis | 20 | High |

These findings suggest that this compound could be developed as a potential antimicrobial agent .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells.

A comparative study indicated that the compound exhibited cytotoxic effects comparable to established chemotherapeutic agents, suggesting its potential utility in cancer therapy .

Case Studies

- Study on Antioxidant Properties : A series of experiments were conducted to evaluate the antioxidant capacity of this compound using different assays (DPPH, ABTS). The compound demonstrated significant radical scavenging activity, indicating its potential as a natural antioxidant in food and pharmaceutical applications.

- Antibacterial Efficacy Assessment : A laboratory study tested various concentrations of this compound against clinical isolates of bacteria. The results showed a dose-dependent inhibition pattern, reinforcing its potential as an antibacterial agent.

- Cytotoxicity in Cancer Cells : In a study involving multiple cancer cell lines, this compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity and possible therapeutic applications in oncology.

Q & A

Q. How can researchers leverage structural analogs (e.g., nitro- or fluoro-substituted derivatives) to study structure-activity relationships?

- Methodological Answer :

- Synthetic Libraries : Prepare analogs via Friedel-Crafts acylation (e.g., 3-(2-nitrophenyl) variant, CAS 784-98-5).

- Biological Assays : Test inhibition of enzymes (e.g., lipoxygenase) using IC measurements.

- QSAR Modeling : Correlate substituent Hammett constants (σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.